molecular formula C25H32N4O5S B8384023 4-{Cyclopropyl-[2-(4-methanesulfonyl-phenyl)-pyrimidine-5-carbonyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester

4-{Cyclopropyl-[2-(4-methanesulfonyl-phenyl)-pyrimidine-5-carbonyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8384023
M. Wt: 500.6 g/mol
InChI Key: IXHQMAUYPYVUMK-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

The title compound is prepared from 4-{cyclopropyl-[2-(4-methanesulfonyl-phenyl)-pyrimidine-5-carbonyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester by treatment with trifluoroacetic acid in dichloromethane. LC (method 10): tR=1.20 min; Mass spectrum (ESI+): m/z=401 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH:33]2[CH2:35][CH2:34]2)[C:15]([C:17]2[CH:18]=[N:19][C:20]([C:23]3[CH:28]=[CH:27][C:26]([S:29]([CH3:32])(=[O:31])=[O:30])=[CH:25][CH:24]=3)=[N:21][CH:22]=2)=[O:16])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH:33]1([N:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[C:15]([C:17]2[CH:22]=[N:21][C:20]([C:23]3[CH:28]=[CH:27][C:26]([S:29]([CH3:32])(=[O:31])=[O:30])=[CH:25][CH:24]=3)=[N:19][CH:18]=2)=[O:16])[CH2:35][CH2:34]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C(=O)C=1C=NC(=NC1)C1=CC=C(C=C1)S(=O)(=O)C)C1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N(C(=O)C=1C=NC(=NC1)C1=CC=C(C=C1)S(=O)(=O)C)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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